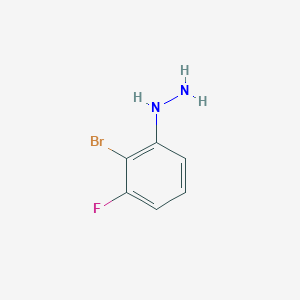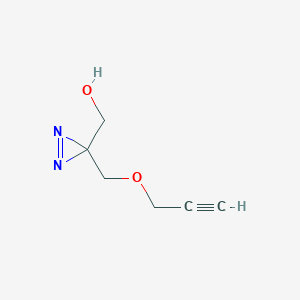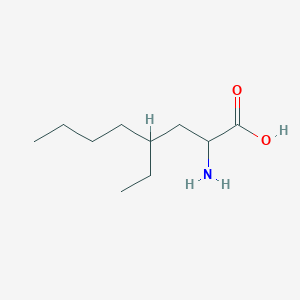
1-((2-Methylbenzyl)thio)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Methylbenzyl)thio)propan-2-one is an organic compound with the molecular formula C11H14OS It is characterized by the presence of a thioether group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Methylbenzyl)thio)propan-2-one typically involves the reaction of 2-methylbenzyl chloride with thiourea to form 2-methylbenzylthiourea, which is then hydrolyzed to yield the desired thioether compound. The reaction conditions often include the use of a base such as sodium hydroxide and an organic solvent like ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-Methylbenzyl)thio)propan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
1-((2-Methylbenzyl)thio)propan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((2-Methylbenzyl)thio)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((2-Methylbenzyl)thio)ethanone: Similar structure but with an ethanone backbone.
1-((2-Methylbenzyl)thio)butan-2-one: Similar structure but with a butanone backbone.
1-((2-Methylbenzyl)thio)pentan-2-one: Similar structure but with a pentanone backbone.
Uniqueness
1-((2-Methylbenzyl)thio)propan-2-one is unique due to its specific combination of a thioether group and a propanone backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and interactions are advantageous.
Propriétés
Formule moléculaire |
C11H14OS |
|---|---|
Poids moléculaire |
194.30 g/mol |
Nom IUPAC |
1-[(2-methylphenyl)methylsulfanyl]propan-2-one |
InChI |
InChI=1S/C11H14OS/c1-9-5-3-4-6-11(9)8-13-7-10(2)12/h3-6H,7-8H2,1-2H3 |
Clé InChI |
YBMQFUAHGVQJBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CSCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Tricyclo[4.2.0.02,5]octane-3-carboxylic acid](/img/structure/B13634406.png)

![3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13634419.png)
![6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13634428.png)
